Adagrasib vs. Docetaxel in Phase 3 KRYSTAL-12 Trial: Progression-Free Survival Benefit in Pre-Treated KRAS G12C-Mutant NSCLC
In the randomized, open-label, phase 3 KRYSTAL-12 trial (NCT04685135) comparing adagrasib (600 mg twice daily) to docetaxel (75 mg/m² every 3 weeks) in 453 patients with previously treated KRAS G12C-mutated advanced NSCLC, adagrasib demonstrated a statistically significant improvement in median progression-free survival (PFS) [1].
| Evidence Dimension | Progression-free survival (PFS) |
|---|---|
| Target Compound Data | 5.5 months (95% CI: 4.5–6.7) |
| Comparator Or Baseline | Docetaxel: 3.8 months (95% CI: 2.7–4.7) |
| Quantified Difference | Hazard ratio (HR) 0.58 (95% CI: 0.45–0.76); p<0.0001 |
| Conditions | KRYSTAL-12 trial; median follow-up 7.2 months; ITT population; patients with KRAS G12C-mutated locally advanced or metastatic NSCLC previously treated with platinum-based chemotherapy and anti-PD-1/PD-L1 therapy. |
Why This Matters
This Phase 3 data provides the highest level of evidence for adagrasib's superiority over standard-of-care chemotherapy in this patient population, directly supporting its clinical and procurement prioritization.
- [1] Barlesi F, et al. Adagrasib versus docetaxel in KRASG12C-mutated non-small-cell lung cancer (KRYSTAL-12): a randomised, open-label, phase 3 trial. Lancet. 2025 Aug 9;406(10503):615-626. View Source
